

# 5-Chloro-1H-indole-3-carbonitrile: A Technical Overview of Physicochemical Properties

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## Compound of Interest

Compound Name: *5-chloro-1H-indole-3-carbonitrile*

Cat. No.: B576065

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-chloro-1H-indole-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental characteristics, outlines relevant experimental protocols, and includes logical workflows for its synthesis and biological evaluation, tailored for professionals in research and drug development.

## Core Physicochemical Properties

**5-chloro-1H-indole-3-carbonitrile** is a solid, off-white to light yellow compound.<sup>[1][2]</sup> It is generally insoluble in water but shows solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).<sup>[1]</sup> The key quantitative physicochemical properties are summarized in the table below for ease of reference.

Property	Value	Source
CAS Number	194490-14-7	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> CIN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	176.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white to light yellow solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	195 - 199 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	383.8 ± 22.0 °C (Predicted)	<a href="#">[2]</a>
Solubility	Insoluble in water; Soluble in DMSO, DMF	<a href="#">[1]</a>
logP	~2.3 (Calculated)	<a href="#">[1]</a>
pKa	13.69 ± 0.30 (Predicted)	<a href="#">[2]</a>

## Experimental Protocols

This section details common experimental methodologies relevant to the synthesis and evaluation of **5-chloro-1H-indole-3-carbonitrile** and its precursors.

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich indoles at the C-3 position.[\[3\]](#) This protocol describes the synthesis of the aldehyde precursor from a substituted aniline.[\[3\]](#)

- Materials:
  - 4-chloro-2-methyl-aniline
  - N,N-Dimethylformamide (DMF)
  - Vilsmeier reagent (prepared from POCl<sub>3</sub> and DMF)
  - Saturated sodium carbonate solution
  - Ice

- Procedure:

- In a suitable flask, dissolve 4-chloro-2-methyl-aniline (e.g., 10 g, 70.6 mmol) in DMF (10 mL).[3]
- Cool the flask to 0 °C in an ice bath.[3]
- Slowly add the prepared Vilsmeier reagent (20 mL) dropwise to the aniline solution.[3]
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[3]
- Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.[3]
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]
- After completion, cool the mixture and carefully add saturated sodium carbonate solution until the solution is basic, which will cause a pale yellow solid to precipitate.[3]
- Filter the solid, wash thoroughly with water, and dry to yield 5-chloro-1H-indole-3-carbaldehyde.[3]

This one-step method is applicable for the preparation of various aromatic nitriles from their corresponding aldehydes.[5]

- Materials:

- 5-chloro-1H-indole-3-carbaldehyde
- Diammonium hydrogen phosphate
- 1-Nitropropane
- Glacial acetic acid

- Procedure:

- Combine the 5-chloro-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid in a round-bottom flask.[5]
- Reflux the mixture for several hours (e.g., 12.5 hours as a starting point).[5] The mixture will typically turn a dark red color during reflux.[5]
- Remove the volatile components under reduced pressure.[5]
- Add an excess of water to the dark residue to precipitate the crude product.[5]
- Collect the crude nitrile by filtration and dry under reduced pressure.[5]

- Purification:
- The crude product can be purified by recrystallization from a solvent system such as acetone-hexane, using activated carbon for decolorization.[5] Alternatively, column chromatography can be employed.[4]

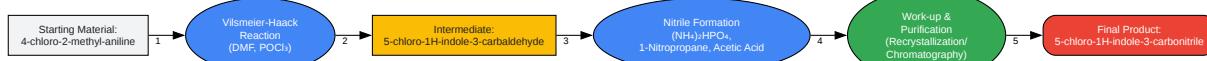
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This protocol is used to determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of synthesized compounds.[4]

- Cell Seeding:
  - Seed desired cancer cell lines (e.g., MCF-7, A549) into 96-well plates at an appropriate density.[4]
  - Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[4]
- Compound Treatment:
  - Prepare serial dilutions of the test compound (**5-chloro-1H-indole-3-carbonitrile**) in the cell culture medium.[4]
  - Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound.[4]

- Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[4]
- Incubation and Analysis:
  - Incubate the plates for 48 to 72 hours at 37°C.[4]
  - Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
  - Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
  - Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm.[4] The IC<sub>50</sub> value is then calculated from the resulting data.

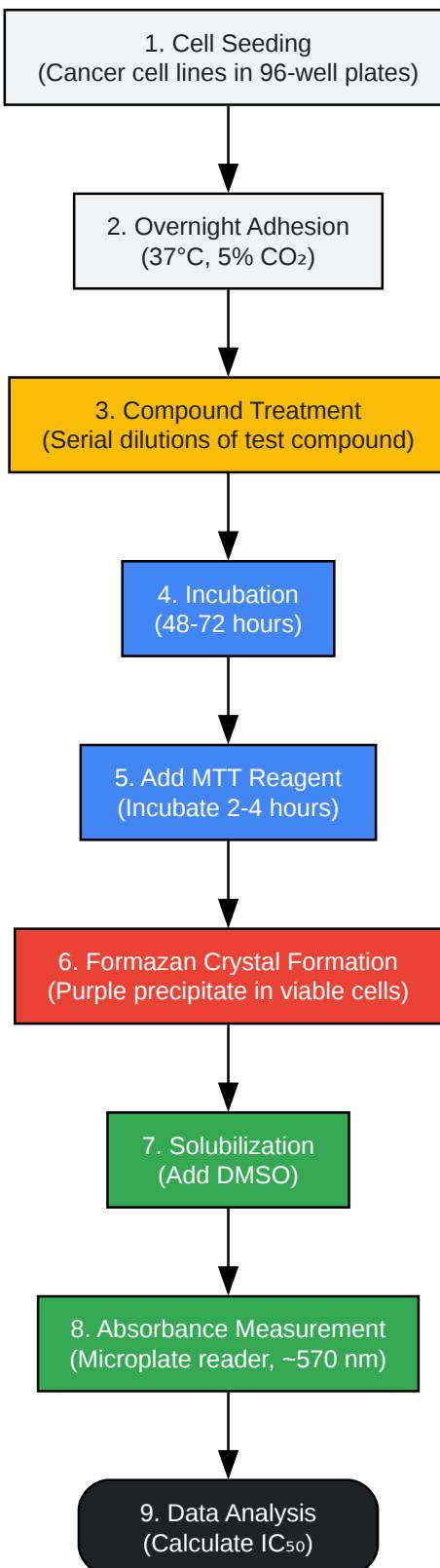
## Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and a common biological evaluation protocol.



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Caption: A generalized synthetic workflow for **5-chloro-1H-indole-3-carbonitrile**.



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Caption: Workflow for in vitro anticancer activity evaluation using an MTT assay.

## Safety and Handling

**5-chloro-1H-indole-3-carbonitrile** is associated with several hazard statements. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[\[2\]](#) Safety glasses with side-shields are recommended.[\[6\]](#)
- Handling: Use in a well-ventilated area or under a fume hood.[\[7\]](#) Avoid breathing dust, fumes, or vapors.[\[2\]](#) Avoid contact with skin and eyes.[\[6\]](#)
- Storage: Store in a cool, dry place away from heat and direct sunlight.[\[1\]](#) Keep the container tightly sealed under an inert gas (nitrogen or argon) at 2-8°C.[\[1\]](#)[\[2\]](#)
- First Aid:
  - Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[\[2\]](#)[\[6\]](#)
  - Skin: Wash off with soap and plenty of water.[\[6\]](#)
  - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[\[6\]](#)
- Spills: For spills, use personal protective equipment, avoid dust formation, and ensure adequate ventilation.[\[6\]](#) Sweep up the material and place it in a suitable, closed container for disposal.[\[6\]](#)

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